Acetic acid, (4-oxo-2-thiazolidinylidene)-
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Overview
Description
Acetic acid, (4-oxo-2-thiazolidinylidene)- is a thiazolidine derivative that has been extensively studied for its biological activity. This compound is known for its versatility and has been used in various fields, including medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing acetic acid, (4-oxo-2-thiazolidinylidene)- involves the reaction of ethyl 2-isocyanoacetate with potassium carbonate at room temperature, followed by the addition of ethyl 2-mercaptoacetate. The mixture is then heated at reflux for 50 minutes, cooled to room temperature, and filtered to obtain the compound with a high yield of 95.7% .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (4-oxo-2-thiazolidinylidene)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acetic acid, (4-oxo-2-thiazolidinylidene)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly as an aldose reductase inhibitor, which is relevant in the treatment of diabetic complications.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid, (4-oxo-2-thiazolidinylidene)- exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as an aldose reductase inhibitor, it binds to the aldose reductase enzyme, preventing the conversion of glucose to sorbitol, which is a key step in the polyol pathway implicated in diabetic complications . Molecular docking studies have identified key interactions with amino acid residues such as His110, Trp111, Tyr48, and Leu300 .
Comparison with Similar Compounds
Similar Compounds
Rhodanine-3-acetic acid: This compound shares a similar thiazolidine structure and has been studied for its biological activities.
Epalrestat: A clinically used aldose reductase inhibitor with a similar mechanism of action.
Uniqueness
Acetic acid, (4-oxo-2-thiazolidinylidene)- is unique due to its high efficacy as an aldose reductase inhibitor and its potential for various chemical modifications to enhance its biological activity and selectivity .
Properties
IUPAC Name |
2-(4-oxo-1,3-thiazolidin-2-ylidene)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c7-3-2-10-4(6-3)1-5(8)9/h1H,2H2,(H,6,7)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIMAAYJVFZRIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=CC(=O)O)S1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391246 |
Source
|
Record name | Acetic acid, (4-oxo-2-thiazolidinylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63250-49-7 |
Source
|
Record name | Acetic acid, (4-oxo-2-thiazolidinylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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